1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea
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Overview
Description
1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a piperazine ring substituted with a methylsulfonyl group, and a urea linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a methylsulfonyl group. This can be achieved by reacting piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxybenzyl Group: The next step involves the introduction of the methoxybenzyl group. This can be done by reacting the substituted piperazine with 4-methoxybenzyl chloride under basic conditions.
Formation of the Urea Linkage: Finally, the urea linkage is formed by reacting the intermediate with an isocyanate or by using a phosgene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiourea: Contains a thiourea linkage instead of a urea linkage.
Uniqueness
1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its urea linkage provides stability and the ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-24-15-5-3-14(4-6-15)13-18-16(21)17-7-8-19-9-11-20(12-10-19)25(2,22)23/h3-6H,7-13H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGYICFUTIAEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCN2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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